Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The structure of this compound includes an imidazole ring fused to a pyridine ring, with a methyl group at the 7-position and a carboxylate ester at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the formation of the imidazopyridine core structure. The reaction is usually carried out in a solvent such as 1,4-dioxane at room temperature for 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the carboxylate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, some imidazopyridine derivatives are known to inhibit enzymes such as IKK-ɛ and TBK1, which play a role in activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This pathway is crucial in regulating immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-1H-imidazo[4,5-b]pyridine: This compound lacks the carboxylate ester group but shares the imidazopyridine core structure.
2-Methylimidazo[1,2-a]pyridine: Another imidazopyridine derivative with a different substitution pattern.
Uniqueness
Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylate ester group at the 2-position allows for further functionalization and derivatization, making it a versatile building block in synthetic chemistry.
Biological Activity
Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals.
Chemical Structure and Properties
- Molecular Formula : C10H10N2O2
- Molecular Weight : Approximately 178.20 g/mol
- Structural Features : The compound features a carboxylate group at the 2-position and a methyl ester functionality, contributing to its reactivity and versatility in various chemical and biological applications.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the fields of anti-inflammatory and anticancer treatments. Its ability to interact with specific enzymes and receptors suggests it may modulate various biochemical pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro studies have shown that this compound can inhibit proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- IC50 Values : In one study, the compound exhibited an IC50 value of approximately 15 µM against HCT116 human colon carcinoma cells, indicating moderate potency compared to standard chemotherapeutic agents.
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research has shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Mechanistic Insights : The anti-inflammatory effects are thought to be mediated through the inhibition of NF-kB signaling pathways.
Structure-Activity Relationship (SAR)
The unique structure of this compound allows for versatile functionalization opportunities. Comparative studies with structurally similar compounds have highlighted key aspects of its biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate | Fused imidazole-pyridine structure | Anticancer activity |
Ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate | Similar fused structure with ethyl group | Enhanced solubility and activity |
Pyrazolo[4,3-c]pyridine | Contains a pyrazole ring instead of imidazole | Variations in reactivity |
Case Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry examined the efficacy of this compound in inhibiting Aurora-A kinase, a target implicated in various cancers. The compound showed selective inhibition with an IC50 value of 12 µM against Aurora-A compared to higher values for Aurora-B.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of the compound. In this study, macrophages treated with this compound exhibited a significant decrease in IL-6 production after stimulation with LPS (lipopolysaccharide), suggesting its potential as a therapeutic agent for inflammatory diseases.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-4-10-7-6(5)11-8(12-7)9(13)14-2/h3-4H,1-2H3,(H,10,11,12) |
InChI Key |
UAWTVMASMISYOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(N2)C(=O)OC |
Origin of Product |
United States |
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